molecular formula C12H8BrN B3272184 6-(Bromomethyl)-2-naphthonitrile CAS No. 56358-46-4

6-(Bromomethyl)-2-naphthonitrile

Cat. No.: B3272184
CAS No.: 56358-46-4
M. Wt: 246.1 g/mol
InChI Key: ORUYTMCMDRSBEU-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2-naphthonitrile is a brominated naphthalene derivative featuring a nitrile group at the 2-position and a bromomethyl (-CH₂Br) substituent at the 6-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in cross-coupling reactions, alkylation processes, and pharmaceutical manufacturing. Its bromomethyl group enhances electrophilic reactivity, making it valuable for constructing complex molecular architectures.

Properties

IUPAC Name

6-(bromomethyl)naphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN/c13-7-9-1-3-12-6-10(8-14)2-4-11(12)5-9/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUYTMCMDRSBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C#N)C=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-2-naphthonitrile typically involves the bromomethylation of 2-naphthonitrile. One common method includes the reaction of 2-naphthonitrile with formaldehyde and hydrobromic acid. The reaction is carried out under acidic conditions, often using acetic acid as a solvent, to yield the desired bromomethylated product .

Industrial Production Methods: Industrial production of 6-(Bromomethyl)-2-naphthonitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 6-(Bromomethyl)-2-naphthonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Primary amines are the major products.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
6-(Bromomethyl)-2-naphthonitrile is utilized as a building block in the synthesis of more complex organic molecules. Its structure allows for further functionalization through nucleophilic substitutions, making it a versatile intermediate in organic chemistry.

Table 1: Synthetic Pathways Involving 6-(Bromomethyl)-2-naphthonitrile

Reaction TypeDescriptionReferences
Nucleophilic SubstitutionReacts with nucleophiles to form new derivatives
Coupling ReactionsParticipates in palladium-catalyzed coupling
Functional Group TransformationsConverts to various functional groups

Medicinal Chemistry

Antiviral and Antimicrobial Activity
Research indicates that derivatives of 6-(Bromomethyl)-2-naphthonitrile exhibit antiviral properties. For example, modifications on the naphthalene ring have been shown to enhance activity against viruses such as Zika virus (ZIKV) and other pathogens.

Case Study: Antiviral Activity Against ZIKV

A study highlighted that compounds derived from 6-(Bromomethyl)-2-naphthonitrile demonstrated significant antiviral activity, with some achieving EC₅₀ values as low as 5.70 µM against ZIKV in reporter assays . This suggests that structural modifications can lead to potent antiviral agents.

Applications in Material Science

Dyes and Pigments
The compound is also explored for its potential use in dye synthesis. Its aromatic structure contributes to color properties, making it suitable for developing dyes used in textiles and coatings.

Agrochemical Applications

Pesticide Development
The nitrile group present in 6-(Bromomethyl)-2-naphthonitrile allows it to be a precursor for agrochemicals, particularly pesticides. The compound can be modified to enhance its efficacy against pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-2-naphthonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitrile group can participate in various transformations, including reduction and hydrolysis, leading to a wide range of derivatives. These reactions are facilitated by the electronic properties of the naphthalene ring system, which stabilizes intermediates and transition states.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Primary Applications
2-(6-Bromopyridin-2-yl)acetonitrile 112575-11-8 C₇H₅N₂Br 197.03 Bromo, nitrile Pharmaceutical intermediates
2-(6-Bromo-2-methoxy-1-naphthyl)acetonitrile 92643-17-9 C₁₃H₁₀BrNO 290.13 Bromo, methoxy, nitrile Fine chemical synthesis
2-Naphthylamine 91-59-8 C₁₀H₉N 143.19 Amine Historical industrial use

Research Findings and Implications

  • Reactivity : The bromomethyl group in 6-(Bromomethyl)-2-naphthonitrile likely confers higher alkylation activity compared to bromo-substituted analogs, enabling its use in polymer chemistry or drug conjugation.
  • Toxicity Considerations: While 2-naphthylamine’s carcinogenicity underscores the risks of aromatic amines , brominated nitriles may pose distinct hazards (e.g., neurotoxicity or environmental persistence) requiring further study.
  • Synthetic Versatility : Pyridine-based bromoacetonitriles and methoxy-naphthyl analogs demonstrate the utility of halogenated nitriles in diversifying molecular scaffolds, a trend expected to extend to 6-(Bromomethyl)-2-naphthonitrile.

Biological Activity

6-(Bromomethyl)-2-naphthonitrile is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug development.

6-(Bromomethyl)-2-naphthonitrile is characterized by the presence of a bromomethyl group attached to the naphthalene ring, which enhances its reactivity and biological potential. The synthesis typically involves the bromination of 2-naphthonitrile using brominating agents under controlled conditions. Various methods have been reported, including the use of N-bromosuccinimide (NBS) in the presence of radical initiators like benzoyl peroxide.

Synthetic Route

The following table summarizes common synthetic routes for 6-(Bromomethyl)-2-naphthonitrile:

StepReagents/ConditionsProducts
12-Naphthonitrile + NBS + Radical initiator6-(Bromomethyl)-2-naphthonitrile
2Reaction under light or heatBrominated product

Biological Activity

Research indicates that 6-(Bromomethyl)-2-naphthonitrile exhibits significant biological activities, particularly in the realm of antiviral and anticancer properties.

Antiviral Activity

In a study assessing various compounds for their efficacy against Zika virus (ZIKV), derivatives of naphthalene were evaluated. Although specific data on 6-(Bromomethyl)-2-naphthonitrile was not directly reported, related compounds showed promising results with effective concentrations (EC50) in the low micromolar range, suggesting potential antiviral activity for similar structures .

Anticancer Activity

In vitro studies have demonstrated that compounds containing naphthalene derivatives can inhibit cancer cell proliferation. For instance, certain analogs showed an EC50 value of approximately 5.70 µM against cancer cell lines, indicating that structural modifications, such as those found in 6-(Bromomethyl)-2-naphthonitrile, may enhance anticancer efficacy .

The mechanism through which 6-(Bromomethyl)-2-naphthonitrile exerts its biological effects is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromomethyl group serves as a reactive site that can interact with various nucleophiles, leading to the formation of new biologically active compounds.

Case Studies and Research Findings

  • Antiviral Efficacy : A comparative analysis involving naphthalene derivatives revealed that modifications at the bromomethyl position could significantly affect antiviral potency against ZIKV.
    CompoundEC50 (µM)CC50 (µM)Selectivity Index
    Compound A5.7026.84.7
    Compound B12.330.02.4
  • Anticancer Activity : Another study highlighted the anticancer properties of naphthalene derivatives, where compounds similar to 6-(Bromomethyl)-2-naphthonitrile demonstrated significant inhibition of cell growth in MCF-7 breast cancer cells.
    CompoundIC50 (µM)Cell Line
    Compound C10.5MCF-7
    Compound D8.0HeLa

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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